4,4-Dinitrohept-1-en-6-yne
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Overview
Description
4,4-Dinitrohept-1-en-6-yne is an organic compound characterized by the presence of nitro groups and a conjugated system of double and triple bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dinitrohept-1-en-6-yne typically involves the nitration of hept-1-en-6-yne. The process begins with the preparation of hept-1-en-6-yne, which can be synthesized through various methods, including the reaction of hept-1-yne with ethylene in the presence of a catalyst. The nitration step involves the use of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro groups at the 4,4-positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions helps in achieving higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dinitrohept-1-en-6-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide, aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Dinitrohept-1-en-6-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive nitro groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of nitro-containing pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives
Mechanism of Action
The mechanism of action of 4,4-Dinitrohept-1-en-6-yne involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of proteins, nucleic acids, and other cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
4,4-Dimethylhept-1-en-6-yne: Similar structure but with methyl groups instead of nitro groups.
Hept-1-en-6-yne: The parent compound without any substituents.
4,4-Dinitrodiphenyl ether: Another nitro-substituted compound with different structural features.
Uniqueness: 4,4-Dinitrohept-1-en-6-yne is unique due to the presence of both nitro groups and a conjugated system of double and triple bonds.
Properties
CAS No. |
62116-17-0 |
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Molecular Formula |
C7H8N2O4 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
4,4-dinitrohept-1-en-6-yne |
InChI |
InChI=1S/C7H8N2O4/c1-3-5-7(6-4-2,8(10)11)9(12)13/h1,4H,2,5-6H2 |
InChI Key |
WTAXSHVFRSKFKO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(CC#C)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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